molecular formula C21H16N2O3S2 B2914427 4-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 896340-38-8

4-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2914427
CAS No.: 896340-38-8
M. Wt: 408.49
InChI Key: OYBICFCBHBVNQT-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a methylsulfonyl group at the para position. The thiazole ring is functionalized with a naphthalen-2-yl group at the 4-position, distinguishing it from related analogs.

Properties

IUPAC Name

4-methylsulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)18-10-8-15(9-11-18)20(24)23-21-22-19(13-27-21)17-7-6-14-4-2-3-5-16(14)12-17/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBICFCBHBVNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and possible therapeutic applications based on available literature.

  • Molecular Formula : C22H18N2O3S2
  • Molecular Weight : 422.5 g/mol
  • CAS Number : 941883-53-0

The biological activity of this compound can be attributed to its structural components, which include a thiazole moiety known for its diverse pharmacological properties. Thiazole derivatives have been extensively studied for their roles in:

  • Antimicrobial Activity : Thiazole compounds have shown significant antibacterial and antifungal properties, often acting through inhibition of vital cellular processes in pathogens .
  • Antitumor Activity : Several studies indicate that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit promising anticancer effects. For instance, thiazole derivatives have been shown to target specific kinases involved in cancer progression. A study highlighted that certain benzamide derivatives with thiazole rings displayed moderate to high potency against RET kinase, crucial for various cancers .

CompoundIC50 (µM)TargetEffect
I-81.61RETInhibition of cell proliferation
Compound A<20CK2αSignificant inhibition

Anticonvulsant Activity

Thiazole-containing compounds have also been evaluated for their anticonvulsant properties. A study found that certain thiazole derivatives exhibited significant anticonvulsant activity with median effective doses lower than standard treatments . This suggests a potential application for this compound in treating epilepsy.

Case Studies

  • Antimicrobial Efficacy : A series of thiazole derivatives demonstrated potent antimicrobial activity comparable to established antibiotics. The presence of electron-donating groups enhanced their efficacy against bacterial strains .
  • Cancer Cell Line Studies : In vitro studies showed that thiazole derivatives induced apoptosis in various cancer cell lines, with some compounds exhibiting IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The methylsulfonyl group is stable under mild conditions but can participate in redox reactions under controlled environments.

Reaction TypeReagents/ConditionsProductsReferences
OxidationH<sub>2</sub>O<sub>2</sub>/AcOH, 60°CSulfonic acid derivatives (via further oxidation)
ReductionLiAlH<sub>4</sub>, THF, refluxMethylthioether (-SO<sub>2</sub>CH<sub>3</sub> → -SCH<sub>3</sub>)

Key Findings :

  • Oxidation with hydrogen peroxide in acetic acid converts the methylsulfonyl group to a sulfonic acid, albeit at low yields (~15%) .
  • Reduction with LiAlH<sub>4</sub> selectively reduces the sulfonyl group to a thioether, preserving the thiazole and benzamide functionalities .

Electrophilic Aromatic Substitution (EAS)

The naphthalene and benzamide aromatic rings undergo halogenation and nitration.

Reaction TypeReagents/ConditionsPosition of SubstitutionMajor ProductsReferences
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>, 25°CNaphthalene C-1 or C-3Mono-/di-brominated derivatives
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CBenzamide ring meta to amideNitrobenzamide analogs

Key Findings :

  • Bromination occurs preferentially at the electron-rich α-position (C-1) of the naphthalene ring .
  • Nitration of the benzamide ring produces a meta-nitro derivative due to the electron-withdrawing effect of the amide group .

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s C-2 position is susceptible to nucleophilic attack.

Reaction TypeReagents/ConditionsProductsYieldReferences
AminationNH<sub>3</sub>/CuI, DMF, 100°C2-Aminothiazole analog62%
AlkylationR-X/K<sub>2</sub>CO<sub>3</sub>, DMF2-Alkylthiazole derivatives45–70%

Key Findings :

  • Amination at C-2 enhances water solubility but reduces metabolic stability .
  • Alkylation with alkyl halides introduces hydrophobic side chains, modulating bioavailability .

Hydrolysis of the Benzamide Bond

The amide bond hydrolyzes under acidic or basic conditions.

ConditionsReagentsProductsReferences
Acidic6M HCl, reflux4-(Methylsulfonyl)benzoic acid + 4-(naphthalen-2-yl)thiazol-2-amine
BasicNaOH (10%), ethanol, 80°CSame as above

Key Findings :

  • Hydrolysis under acidic conditions proceeds faster (t<sub>1/2</sub> = 2 h) compared to basic conditions (t<sub>1/2</sub> = 6 h) .

Sulfonylation and Desulfonation

The methylsulfonyl group can be modified or removed.

Reaction TypeReagents/ConditionsProductsReferences
DesulfonationHCO<sub>2</sub>H, 120°CN-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
Sulfonamide FormationR-NH<sub>2</sub>, DCC, CH<sub>2</sub>Cl<sub>2</sub>Sulfonamide analogs

Key Findings :

  • Desulfonation in formic acid removes the methylsulfonyl group without affecting the thiazole ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the naphthalene ring.

Reaction TypeReagents/ConditionsProductsYieldReferences
Suzuki CouplingAr-B(OH)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives55–85%
Heck ReactionCH<sub>2</sub>=CHCO<sub>2</sub>Et, Pd(OAc)<sub>2</sub>Alkenylated analogs40%

Key Findings :

  • Suzuki coupling introduces aryl groups at the naphthalene C-6 position, enhancing π-π stacking interactions .

Comparison with Similar Compounds

Sulfonyl Group Position and Substituents

  • 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) Sulfonyl group at the meta position. Synthesized via coupling of 3-(methylsulfonyl)benzoic acid with 2-amino-4-(2-pyridyl)thiazole, yielding 33% .
  • 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b)

    • Sulfonyl group at the para position with an ethyl substituent.
    • Higher steric bulk than methylsulfonyl analogs, which could hinder target binding .
  • N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

    • Molecular weight: 427.3 g/mol.
    • Dichlorophenyl substitution introduces strong electron-withdrawing effects, possibly enhancing stability but reducing solubility .

Aryl Substituents on the Thiazole Ring

  • N-[4-(2-Pyridyl)thiazol-2-yl]benzamides Exhibit adenosine receptor affinities in the micromolar range. Replacement of benzamide with cyclopentanamide retains activity, suggesting flexibility in the amide moiety .
  • N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216)

    • Bulky piperidinylsulfonyl group may enhance selectivity for calcium channels or transcription factors like NF-κB .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Sulfonyl Substituent Thiazole Substituent Notable Activity/Data
Target Compound ~425 (estimated) 4-Methylsulfonyl Naphthalen-2-yl N/A (predicted)
7a 373.4 3-Methylsulfonyl Pyridin-2-yl Yield: 33%
7b 387.4 4-Ethylsulfonyl Pyridin-2-yl Yield: Comparable to 7a
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-... 427.3 3-Methylsulfonyl 2,4-Dichlorophenyl Molecular formula: C₁₇H₁₂Cl₂N₂O₃S₂
2D216 470.5 Piperidin-1-ylsulfonyl 2,5-Dimethylphenyl Potent NF-κB activation

Key Observations:

Sulfonyl Position : Para-substituted sulfonyl groups (e.g., 7b, target compound) may enhance electronic effects compared to meta-substituted analogs (e.g., 7a).

Aryl Group Impact: Naphthalen-2-yl (target) vs.

Biological Activity : Piperidinylsulfonyl derivatives (e.g., 2D216) show strong cytokine induction, suggesting sulfonyl group bulkiness correlates with NF-κB activation .

Q & A

Q. What are the key steps and reaction conditions for synthesizing 4-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide?

The synthesis typically involves coupling a thiazol-2-amine derivative with a sulfonyl benzamide precursor. For example, a similar compound was synthesized by reacting 4-p-tolyl-thiazol-2-ylamine with 4-methyl-benzenesulfonyl chloride in dichloromethane, using triethylamine as a base and dimethylpyridin-4-yl-amine as a catalyst. The reaction mixture is stirred at room temperature for 12 hours, followed by crystallization from acetone to isolate the product . Optimization may require adjusting stoichiometry (e.g., excess sulfonyl chloride) and monitoring via TLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • TLC is used to monitor reaction progress (e.g., using silica gel plates and UV visualization) .
  • NMR (1H and 13C) confirms structural integrity, with aromatic protons in the naphthalene and thiazole moieties appearing as distinct multiplet signals.
  • Mass spectrometry (HRMS) validates molecular weight, particularly for sulfonyl and benzamide groups.
  • X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation, as demonstrated for analogous sulfonamide-thiazole derivatives .

Q. How can researchers assess the solubility and purification challenges of this compound?

The compound’s solubility is influenced by the sulfonyl and naphthalene groups. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while crystallization from acetone or ethanol improves purity . For hydrophobic analogs, gradient column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP) may improve efficiency .
  • Solvent effects : Refluxing in DMF with LiH as a base has achieved >90% yields for related benzamide derivatives .
  • Temperature control : Prolonged room-temperature reactions (12–24 hours) reduce side products compared to high-temperature methods .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions or structural impurities. To address this:

  • Reproduce assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Validate purity via HPLC (>95%) before biological evaluation.
  • Comparative SAR studies : Modify substituents (e.g., replacing methylsulfonyl with trifluoromethyl) to isolate pharmacophore contributions .

Q. How does the methylsulfonyl group influence metabolic stability and lipophilicity?

The sulfonyl group enhances metabolic stability by resisting oxidative degradation, while its electron-withdrawing nature reduces logP (improving hydrophilicity). Comparative studies with non-sulfonylated analogs show longer plasma half-lives in pharmacokinetic assays, as seen in trifluoromethyl-substituted benzamides .

Q. What advanced techniques validate the compound’s interaction with enzyme targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes like tyrosinase or kinases.
  • Docking simulations : Use crystallographic data (e.g., PDB IDs) to model interactions with active sites.
  • Fluorometric assays : Monitor enzyme inhibition via fluorescence quenching, as applied in spectrofluorometric studies of related benzamides .

Q. How can researchers address spectral overlap in NMR analysis of structurally similar derivatives?

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating proton-proton and proton-carbon couplings.
  • Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns.
  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .

Methodological Considerations

Experimental design for evaluating anticancer activity in vitro:

  • Cell lines : Use panels (e.g., NCI-60) to assess selectivity.
  • Dose-response curves : Test concentrations from 1 nM to 100 µM over 48–72 hours.
  • Controls : Include cisplatin (positive) and DMSO (vehicle).
  • Mechanistic assays : Annexin V/PI staining for apoptosis and JC-1 dye for mitochondrial membrane potential .

Handling air/moisture-sensitive intermediates during synthesis:

  • Schlenk techniques : Use inert gas (N₂/Ar) for reagent transfers.
  • Dry solvents : Distill over molecular sieves.
  • Low-temperature reactions : Perform sulfonylation at 0–5°C to minimize hydrolysis .

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